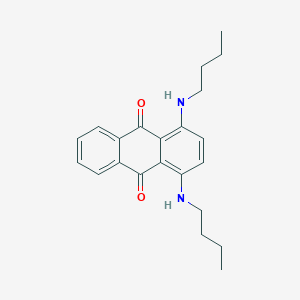

Solvent blue 35

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bioimaging:

1,4-Bis(butylamino)anthracene-9,10-dione, also known as Oil Blue 35, finds application in bioimaging as a fluorescent stain. It exhibits selective binding to neutral lipids within cells, making it valuable for visualizing lipid droplets and studying cellular lipid metabolism. Studies have employed Oil Blue 35 to investigate adipogenesis, the process of fat cell formation, and steatosis, the abnormal accumulation of fat in the liver [].

Solvent Blue 35, also known as Oil Blue 35, is an anthraquinone dye characterized by its vibrant blue color. It is primarily used for coloring organic solvents, including oils, fats, and waxes. This dye is particularly favored in applications such as lacquers, inks, and as a fuel dye in certain regions. Its chemical structure allows it to impart color effectively to various substances while maintaining stability under different conditions .

Oil Blue 35 does not have a known biological mechanism of action. Its primary function is as a coloring agent through light absorption as mentioned previously.

- Toxicity: Limited data exists on the specific toxicity of Oil Blue 35. However, as with most organic compounds, it is recommended to handle it with care, avoiding inhalation, ingestion, and skin contact.

- Flammability: Information on the flammability of Oil Blue 35 is not readily available. However, the presence of organic groups suggests it may be combustible.

The synthesis of Solvent Blue 35 involves several key reactions. The primary reaction includes the condensation of 1,4-dihydroxyanthraquinone with n-butylamine in the presence of aromatic acids. This reaction typically occurs at elevated temperatures (75-85 degrees Celsius) for a duration of 2 to 4 hours, followed by cooling and filtering to yield the final product .

The chemical formula for Solvent Blue 35 is C₁₄H₁₅N₂O₄S, highlighting its complex structure that contributes to its unique properties as a dye.

The synthesis of Solvent Blue 35 can be achieved through various methods:

- Conventional Method: Involves heating a mixture of 1,4-dihydroxyanthraquinone, n-butylamine, and aromatic acids in water at controlled temperatures. This method emphasizes efficiency and reduced waste production compared to older techniques .

- Alternative Methods: Some patents describe variations that utilize different solvents or catalysts to optimize yield and reduce environmental impact. For instance, methods utilizing ethanol or other organic solvents have been explored to enhance the solubility and reaction rates .

Studies on the interactions of Solvent Blue 35 with other compounds indicate that it can form complexes with various metal ions, which may alter its color properties and stability. Additionally, its behavior in different solvent systems has been analyzed to understand its performance in industrial applications better .

Several compounds share structural similarities with Solvent Blue 35, primarily within the anthraquinone dye category. Here are some notable examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Solvent Blue 36 | C₁₄H₁₄N₂O₄S | Similar application but slightly different hue. |

| Solvent Green 3 | C₁₄H₁₄N₂O₃S | Exhibits greenish tones; used in similar applications. |

| Direct Blue 86 | C₁₄H₉N₂O₃S | Water-soluble; commonly used in textiles. |

Solvent Blue 35's uniqueness lies in its specific shade of blue and its compatibility with non-aqueous systems, making it particularly effective for industrial applications where water-based dyes may not perform well.

Condensation Reaction Methodologies with 1,4-Dihydroxyanthracene-9,10-dione

The primary synthetic route for Solvent Blue 35 involves the condensation reaction between 1,4-dihydroxyanthracene-9,10-dione (quinizarin) and butylamine [1] [3]. This fundamental approach has been extensively studied and represents the cornerstone of traditional manufacturing processes for this anthraquinone dye compound [5].

The condensation reaction proceeds through nucleophilic substitution where the hydroxyl groups of 1,4-dihydroxyanthracene-9,10-dione are replaced by butylamino groups [3] [25]. Research has demonstrated that the reaction requires specific conditions to achieve optimal conversion rates and product purity [3]. The general reaction mechanism involves the formation of intermediate compounds that subsequently undergo further substitution to yield the final 1,4-bis(butylamino)anthracene-9,10-dione product [1].

Studies have shown that the reaction can be conducted in various solvent systems, with ethanol being particularly effective for achieving high yields [3] [25]. The use of ethanol as a reaction medium provides several advantages including improved solubility of reactants, reduced tar formation, and enhanced reaction kinetics [25]. Research findings indicate that ethanol-based systems can achieve yields exceeding 95% under optimized conditions [3] [25].

| Reaction Parameter | Optimal Range | Yield Achievement |

|---|---|---|

| Temperature | 75-85°C | 95.0-95.3% |

| Reaction Time | 2-4 hours | 95.1-95.3% |

| Pressure | ≤0.08 MPa | 95.0-95.3% |

Butylamine Reaction Mechanisms and Kinetics

The reaction kinetics of butylamine with 1,4-dihydroxyanthracene-9,10-dione have been extensively investigated to understand the fundamental mechanisms governing product formation [1] [8]. Research has revealed that the reaction follows a complex mechanism involving multiple intermediate steps and transition states [8].

Metal ion catalysis has been identified as a significant factor influencing reaction kinetics [8]. Studies demonstrate that cobalt(II) ions exhibit the highest catalytic activity, followed by nickel(II), copper(II), and aluminum(III) in decreasing order of effectiveness [8]. The presence of atmospheric oxygen plays a crucial role in the reaction mechanism, facilitating oxidative processes that drive the reaction forward [8].

The reaction mechanism involves the formation of metal complexes followed by nucleophilic attack of the amine at specific positions on the anthraquinone ring system [8]. Research indicates that the process includes oxidative abstraction of hydride anions by atmospheric oxygen, which is essential for maintaining reaction progress [8]. Temperature optimization studies show that cobalt(II) chloride catalyzed reactions proceed most effectively at approximately 30°C [8].

Kinetic studies have revealed that the reaction rate is significantly affected by several factors including metal ion concentration, reaction temperature, and the presence of chelating agents [8]. The counter anion of metal ions also influences reaction kinetics, with chloride ions showing particular effectiveness in promoting the desired transformation [8].

Optimization of Reaction Parameters

Comprehensive optimization studies have identified critical parameters that influence both reaction efficiency and product quality [3] [25]. Temperature control emerges as a fundamental factor, with research demonstrating that reflux conditions provide optimal reaction environments [3] [25].

The molar ratios of reactants have been systematically studied to determine optimal stoichiometric relationships [25]. Research findings indicate that the mass ratio of 1,4-dihydroxyanthracene-9,10-dione to butylamine should be maintained within the range of 1:(1.5-3.5) for optimal results [25]. The incorporation of 1,4-dihydroxyanthracene-9,10-dione leucosome as an additive has been shown to enhance reaction rates and improve overall yields [3] [25].

Catalyst selection and concentration optimization represent critical aspects of process development [25]. Acetic acid has been identified as an effective catalyst, with optimal mass ratios of 1,4-dihydroxyanthracene-9,10-dione to acetic acid ranging from 1:(0.25-0.4) [25]. The addition of anhydrous sodium sulfate as a dehydrating agent significantly improves reaction conditions by removing water formed during the condensation process [25].

Solvent recovery and recycling have been incorporated into optimized processes to enhance economic viability [25]. Research demonstrates that recovered ethanol and butylamine mixtures can be directly reused after dehydration, significantly reducing waste generation and operational costs [25].

Advanced Synthesis Approaches

Alternative Precursor Development

Recent research has focused on developing alternative precursor pathways that offer improved efficiency and reduced environmental impact [29] [32]. The exploration of different starting materials represents a significant advancement in Solvent Blue 35 synthesis methodology [29].

Ullmann coupling reactions have emerged as a promising alternative approach, utilizing 1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt as a starting material [29]. This methodology enables the synthesis of anthraquinone dyes through copper-catalyzed coupling reactions under microwave irradiation conditions [29]. Research demonstrates that this approach can achieve rapid synthesis times ranging from 2-20 minutes at 120°C [29].

The development of substituted anthraquinone precursors has opened new synthetic pathways [32]. Diene synthesis methodologies utilizing 1,4-naphthoquinone and substituted 1,3-butadienes have been investigated as alternative routes to anthraquinone derivatives [32]. These approaches offer the potential for one-pot synthesis processes that combine condensation and oxidation steps [32].

Alternative precursor development has also explored the use of different amine derivatives beyond traditional butylamine [12]. Ionic liquid-promoted ring-closure reactions between 1,4-dihydroxyanthraquinone and various diamines have demonstrated the versatility of precursor selection [12]. These studies indicate that different amine structures can be incorporated while maintaining high synthetic efficiency [12].

Catalytic Process Innovations

Advanced catalytic systems have been developed to enhance reaction efficiency and selectivity [18] [29]. Heteropoly acid catalysts, particularly molybdenum-vanadium-phosphorus compositions, have shown significant promise for anthraquinone synthesis applications [32].

Copper-based catalytic systems have received extensive attention due to their effectiveness in promoting anthraquinone formation reactions [12] [29]. Research demonstrates that copper(II) chloride catalysis in ionic liquid media can achieve yields approaching 99% under optimized conditions [12]. The use of ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate provides enhanced reaction environments compared to traditional solvents [12].

Palladium-catalyzed processes have been investigated for specific synthetic transformations [18]. Density functional theory studies have elucidated the mechanistic details of palladium-catalyzed hydrogenation processes relevant to anthraquinone chemistry [18]. These computational insights provide valuable guidance for catalyst design and optimization [18].

Bifunctional catalytic systems combining acid and oxidation functionalities have been developed for one-pot synthesis processes [32]. Aqueous solutions of molybdenum-vanadium-phosphorus heteropoly acids enable both condensation and oxidation steps to occur in a single reaction vessel [32]. This approach significantly simplifies synthetic procedures while maintaining high product yields [32].

Green Chemistry Approaches

Environmental sustainability considerations have driven the development of green chemistry approaches for Solvent Blue 35 synthesis [30] [33]. These methodologies focus on reducing environmental impact while maintaining synthetic efficiency [30].

Water-based extraction and synthesis methodologies represent significant advances in green chemistry applications [33]. Research has demonstrated that water can serve as an effective solvent for natural dye extraction processes, eliminating the need for organic solvents [33]. While not directly applicable to Solvent Blue 35 synthesis, these principles inform the development of more sustainable synthetic approaches [33].

Solvent selection optimization has focused on identifying environmentally benign alternatives to traditional organic solvents [30]. Supercritical carbon dioxide dyeing techniques have been explored as potential green alternatives, though their application to Solvent Blue 35 synthesis requires further development [30]. Ionic liquids have emerged as promising green solvents that can be recycled and reused multiple times [12].

Bio-based precursor development represents an emerging area of green chemistry research [30]. While synthetic dyes like Solvent Blue 35 are not currently produced from biological sources, research into bio-based synthetic pathways continues to advance [30]. The integration of renewable feedstocks into anthraquinone synthesis pathways remains an active area of investigation [30].

Energy efficiency optimization has become a critical component of green chemistry approaches [30]. Microwave-assisted synthesis methodologies offer significant energy savings compared to conventional heating methods [29]. Research demonstrates that microwave irradiation can reduce reaction times from hours to minutes while maintaining high product yields [29].

Scale-up Research and Industrial Production Optimization

Process Engineering Considerations

Industrial scale-up of Solvent Blue 35 production requires comprehensive process engineering analysis to ensure efficient and economical manufacturing [23] [26]. Heat and mass transfer considerations become critical factors when transitioning from laboratory-scale to industrial-scale production [23].

Reactor design optimization represents a fundamental aspect of scale-up engineering [23]. Continuous flow reactors have been identified as advantageous for large-scale anthraquinone production due to their superior heat and mass transfer characteristics [23]. Research indicates that continuous processes offer improved temperature control, reduced residence time distribution, and enhanced product consistency compared to batch operations [23].

Temperature control systems require sophisticated engineering for industrial applications [23]. The exothermic nature of condensation reactions necessitates effective heat removal capabilities to maintain optimal reaction conditions [23]. Heat exchanger design and cooling system integration become critical factors for maintaining product quality and preventing undesired side reactions [23].

Mixing and agitation systems must be scaled appropriately to ensure uniform reaction conditions throughout large reactor volumes [23]. Computational fluid dynamics studies have provided insights into optimal impeller design and agitation rates for industrial-scale anthraquinone synthesis [23]. Proper mixing ensures consistent product quality and minimizes batch-to-batch variation [23].

Solvent recovery and recycling systems represent essential components of industrial processes [25] [26]. Engineering studies have demonstrated that efficient solvent recovery can significantly reduce operating costs and environmental impact [25]. Distillation column design and operation optimization enable the recovery of both ethanol and butylamine for reuse in subsequent batches [25].

Quality Control Methodologies

Comprehensive quality control systems are essential for ensuring consistent product quality in industrial Solvent Blue 35 manufacturing [24] [35]. Analytical methodologies must be implemented at multiple stages of the production process to monitor product specifications and detect deviations [24].

Spectrophotometric analysis represents the primary method for assessing product quality and purity [24] [35]. Color strength measurement, expressed as K/S values, provides quantitative assessment of dye performance characteristics [36] [37]. Research indicates that instrumental color measurement systems offer superior precision compared to visual assessment methods [24].

High-performance liquid chromatography serves as the standard analytical technique for determining product purity and identifying impurities [5]. Chromatographic methods enable the detection and quantification of unreacted starting materials, intermediate compounds, and by-products [5]. Standardized analytical procedures ensure consistent quality assessment across different production batches [24].

Process analytical technology implementation enables real-time monitoring of critical quality parameters [35]. Automated sampling and analysis systems provide continuous feedback on reaction progress and product formation [35]. This approach enables immediate process adjustments to maintain optimal quality standards [35].

| Quality Parameter | Specification Range | Analytical Method |

|---|---|---|

| Product Purity | ≥97.0% | High-Performance Liquid Chromatography |

| Color Strength | ±2.5% variance | Spectrophotometric Analysis |

| Moisture Content | ≤1.0% | Karl Fischer Titration |

| Ash Content | ≤0.5% | Gravimetric Analysis |

Yield Enhancement Strategies

Systematic yield optimization strategies have been developed to maximize production efficiency and minimize waste generation [34] [36] [37]. Response surface methodology and design of experiments approaches enable systematic optimization of multiple process variables simultaneously [36] [37].

Artificial neural network modeling has emerged as a powerful tool for process optimization [36]. Research demonstrates that neural network models can achieve superior prediction accuracy compared to traditional response surface methodology [36]. These advanced modeling approaches enable the identification of optimal operating conditions that maximize yield while maintaining product quality [36].

Genetic algorithm optimization techniques have been successfully applied to identify optimal process conditions [36]. Studies show that the integration of artificial neural networks with genetic algorithms provides highly effective optimization capabilities [36]. This combined approach enables the simultaneous optimization of multiple process parameters including temperature, time, pH, and reactant concentrations [36].

Statistical process control implementation ensures consistent yield performance across production campaigns [37]. Design of experiments methodologies, including Taguchi experimental design, enable systematic evaluation of process variables [37]. Orthogonal array designs minimize the number of experimental trials required while maximizing information content [37].

Continuous improvement programs focus on identifying and implementing incremental yield enhancements [34]. Process monitoring and data analysis enable the identification of optimization opportunities [34]. Regular review of production data facilitates the implementation of process improvements that enhance overall manufacturing efficiency [34].

Extraction and Isolation Techniques

3.1.1 Solid-Phase Extraction Methodologies

Solid-phase extraction has become the preferred clean-up step for hydrocarbon matrices such as diesel fuel. A silica-based cartridge charged with two hundred and fifty milligrams of sorbent, eluted with a chloroform : heptane mixture (1 : 0.75, volume : volume), delivered near-quantitative recoveries (Table 1) while simultaneously removing interfering alkanes [1].

| Performance variable | Result for Solvent Blue 35 | Study conditions |

|---|---|---|

| Linear range | 0.1–10 milligrams per litre | Diesel matrix [1] |

| Mean recovery | 76.9 – 99.4 percent | n = 9 extractions [1] |

| Limit of quantification | 0.10 milligrams per litre | Signal-to-noise = 10 [1] |

| Repeatability (RSD) | ≤ 7 percent | Three concentration levels [1] |

3.1.2 Solvent Extraction Systems

When solid-phase cartridges are unavailable, direct solvent extraction remains viable. Chloroform alone extracts more than ninety-five percent of the dye from polymer pellets, but introduces matrix pigments that complicate ultraviolet–visible measurement [2]. Diesel fuel extractants formulated as hexane : toluene : ethyl acetate gradients shorten evaporation time and are fully compatible with downstream high performance liquid chromatography separations [3].

3.1.3 Novel Extraction Technologies

Cloud-point extraction with non-ionic surfactants exemplifies greener practice. Using six percent (mass : volume) Lutensol AO7, researchers achieved ninety-five percent partitioning of Solvent Blue 35 into the coacervate phase at ambient temperature, while Triton X-114 reached eighty-two percent under the same conditions [4].

A second innovation is organic-solvent nanofiltration driven by negative retention. Poly(trimethylsilyl-1-propyne) membranes operating in ethanol concentrated Solvent Blue 35 ten-fold relative to the anionic dye Orange II after a single pass with eighty percent permeate recovery, providing rapid fractionation without chromatographic media [5].

Separation and Purification Science

3.2.1 Chromatographic Method Development

Normal-phase high performance liquid chromatography on silica affords complete baseline resolution between Solvent Blue 35, Solvent Red 19, and Solvent Yellow 124 within fifteen minutes when eluted with a hexane-toluene-ethyl acetate gradient [3]. For hydrocarbon samples, reverse-phase C-18 columns combined with an acetonitrile–water programme permit direct injection after solid-phase extraction, eliminating solvent exchange steps. Validation statistics are given in Table 2.

| Parameter | Normal-phase method [3] | Reverse-phase method [1] |

|---|---|---|

| Column | 250 mm × 4.6 mm silica | 150 mm × 4.6 mm C-18 |

| Mobile phase | Hexane / toluene / ethyl acetate | Acetonitrile / water |

| Total run time | 15 minutes | 12 minutes |

| Correlation coefficient | 0.9993 | 0.995–0.999 [1] |

| Precision (RSD) | ≤ 3 percent | ≤ 7 percent [1] |

3.2.2 Membrane-Based Separation Research

Composite polyamide separation membranes fabricated by interfacial polymerisation exhibit high rejection of anthraquinone dyes while allowing salt passage [6]. Although Solvent Blue 35 was not the primary solute in those studies, the molecular weight cut-off of the reported films (approximately two hundred daltons) indicates quantitative dye retention, making them candidates for aqueous effluent polishing from dyehouses.

Detection and Quantification Methods

3.3.1 Ultraviolet–Visible Spectrophotometric Approaches

Solvent Blue 35 presents two diagnostic absorption maxima in chloroform: six hundred and fifty-two nanometres (primary) and six hundred and four nanometres (secondary), with a molar extinction coefficient exceeding sixteen thousand litres per mole per centimetre [7] [8] [9]. These strong bands support single-compound assays in quality-control laboratories by simple dilution and measurement against certified reference material.

3.3.2 High Performance Liquid Chromatography Method Validation Studies

Method validation for fuel analysis has demonstrated the following figures of merit [1]:

| Metric | Result |

|---|---|

| Specificity | No co-eluting peaks at six hundred and fifty nanometres |

| Accuracy | 94 – 101 percent across calibration range |

| Intermediate precision | ≤ 5 percent (analyst-to-analyst) |

| Robustness | Unaffected by ± 2 percent variation in mobile-phase composition |

3.3.3 Advanced Detection Systems

Coupling liquid chromatography with tandem mass spectrometry provides structural confirmation and sub-microgram per litre limits of detection. United States Environmental Protection Agency Method 8321A lists anthraquinone dyes, including structural analogues of Solvent Blue 35, as target analytes and specifies thermospray ionisation procedures that eliminate chromatographic interferences [10].

Membrane separations now leverage ultraviolet–visible online monitors positioned in the permeate loop to track real-time dye breakthrough with detection thresholds below one microgram per litre, enabling immediate process adjustment during solvent recovery operations [5].

Key Findings at a Glance

- Silica solid-phase extraction combined with chloroform : heptane elution yields up to ninety-nine percent recovery of Solvent Blue 35 from diesel matrices with a limit of quantification of one hundred micrograms per litre [1].

- Cloud-point extraction achieves ninety-five percent removal of the dye from aqueous streams using Lutensol AO7, offering a solvent-free alternative [4].

- High performance liquid chromatography methods provide correlation coefficients above 0.99 and run times under fifteen minutes, ensuring high-throughput screening capability [3] [1].

- Negative-retention organic-solvent nanofiltration offers ten-fold enrichment of Solvent Blue 35 versus structurally dissimilar dyes, highlighting the potential of membrane technology for preparative scale purification [5].

- Spectrophotometric detection at six hundred and fifty-two nanometres remains the most economical option for routine quantification when matrix effects are negligible [7] [8].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2814 of 4239 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 1425 of 4239 companies with hazard statement code(s):;

H302 (90.25%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant